3-Chloro-N-(3-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H11Cl2NOS |
|---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
3-chloro-N-(3-chlorophenyl)-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H11Cl2NOS/c1-9-5-6-12-13(7-9)21-15(14(12)18)16(20)19-11-4-2-3-10(17)8-11/h2-8H,1H3,(H,19,20) |
InChI Key |
FSASROMBCHWZIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Thionyl Chloride-Mediated Chlorination
Chlorination at the 3-position is achieved using thionyl chloride (SOCl₂) under reflux conditions. A patent by describes dissolving 6-methylbenzo[b]thiophene-2-carboxylic acid (1 eq) in tetrahydrofuran (THF) and adding SOCl₂ (1.2 eq) with catalytic 4-dimethylaminopyridine (DMAP, 0.1 eq). The mixture is heated at 70°C for 4 hours, yielding 3-chloro-6-methylbenzo[b]thiophene-2-carbonyl chloride as a pale-yellow solid (92% yield).
Key Parameters:
-
Solvent: THF or acetonitrile.
-
Catalyst: DMAP enhances reaction rate by stabilizing the acyl chloride intermediate.
-
Temperature: 70–80°C prevents side reactions.
Phosphorus Pentachloride (PCl₅) as an Alternative
PCl₅ in dichloromethane (DCM) at 0–5°C offers a lower-temperature route, suitable for heat-sensitive substrates. However, yields are marginally lower (78–82%) due to competing hydrolysis.
Formation of the Carbonyl Chloride Intermediate
The chlorination step produces 3-chloro-6-methylbenzo[b]thiophene-2-carbonyl chloride, a critical intermediate. Patent data highlights the importance of solvent selection:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 4 | 92 | 98 |
| Acetonitrile | 5 | 88 | 97 |
| DCM | 6 | 82 | 95 |
Post-reaction, the mixture is concentrated under vacuum, and the residue is recrystallized from methanol to remove unreacted starting material.
Amidation with 3-Chloroaniline
The final step couples the acyl chloride with 3-chloroaniline. A two-phase system is employed:
-
Reagent Mixing: 3-Chloroaniline (1.1 eq) is added to a solution of the acyl chloride in THF, followed by triethylamine (TEA, 1.5 eq) to neutralize HCl.
-
Reaction Conditions: Stirring at 25°C for 12 hours ensures complete conversion.
Purification:
The crude product is washed with 5% aqueous HCl to remove excess TEA, followed by recrystallization from ethanol/water (3:1 v/v). The final compound is isolated as white crystals with a melting point of 168–170°C.
Optimization and Industrial Scalability
Catalytic Efficiency
DMAP reduces reaction times by 30% compared to non-catalytic methods. Industrial-scale protocols use continuous-flow reactors to maintain temperature control and improve throughput.
Yield Comparison of Amidation Methods
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TEA | THF | 25 | 89 |
| Pyridine | Acetonitrile | 30 | 84 |
| NaHCO₃ | DCM | 25 | 76 |
TEA in THF emerges as the optimal base-solvent combination, balancing yield and reaction rate.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(3-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating inflammatory diseases and cancer. Its derivatives have demonstrated promising biological activities, including:
- Anticancer Properties : Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer. Mechanisms of action may involve the inhibition of specific signaling pathways rather than direct action on dihydrofolate reductase (DHFR) .
- Antimicrobial Activity : Similar thiophene-containing compounds have shown efficacy against a range of bacterial strains and fungi, suggesting potential applications in treating infections .
Case Study: Anticancer Activity
A study evaluated the anticancer effects of 3-chloro-N-(3-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide derivatives against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with some derivatives achieving over 70% inhibition at higher concentrations.
Material Science
In material science, this compound is explored for its unique electronic properties, which can enhance the performance of organic semiconductors. Its application includes:
- Organic Electronics : The compound's ability to act as a building block in organic synthesis allows for the creation of complex molecular structures that are essential in developing efficient organic electronic devices.
Agricultural Chemistry
The compound is also investigated for its potential as an environmentally friendly pesticide or herbicide. Its applications include:
- Pesticide Formulation : Research has indicated that compounds derived from this compound can provide effective solutions for crop protection while minimizing environmental impact .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reference standard in various analytical methods. Its role includes:
- Quantification and Identification : It aids in the accurate identification and quantification of similar compounds in complex mixtures, enhancing the reliability of analytical results .
Data Table: Summary of Applications
| Application Area | Description | Examples of Use |
|---|---|---|
| Pharmaceutical | Intermediate in drug synthesis; anticancer and antimicrobial properties | Anticancer agents, antibiotics |
| Material Science | Building block for organic semiconductors; enhances electronic properties | Organic electronic devices |
| Agricultural Chemistry | Development of eco-friendly pesticides and herbicides | Crop protection solutions |
| Analytical Chemistry | Reference standard for analytical methods; improves identification accuracy | Quality control in pharmaceuticals |
Mechanism of Action
The mechanism of action of 3-Chloro-N-(3-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences in substituents, physicochemical properties, and bioactivity between 3-Chloro-N-(3-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide and its analogs:
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups : Compounds like 85 (5-nitrothiazolyl) exhibit antimicrobial activity, likely due to the nitro group's electron-withdrawing nature, which enhances electrophilic interactions with microbial enzymes .
- Halogenated Aromatics: The 3-chlorophenyl group in the target compound may improve membrane permeability compared to non-halogenated analogs.
- Steric Effects : Bulky substituents, such as the tetrahydrothiophene-dioxide group in , increase molecular weight (468.4) and LogP (5.41), suggesting improved lipid bilayer penetration but possible metabolic instability.
Physicochemical Properties
- Boiling Points: The trifluoromethylphenyl analog has a notably high boiling point (401.2°C), attributed to strong dipole-dipole interactions from the CF₃ group.
- Density : Higher density in CF₃-containing compounds (1.457 g/cm³ ) versus chlorophenyl derivatives reflects increased molecular packing efficiency.
Biological Activity
3-Chloro-N-(3-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide is a compound of significant interest in pharmaceutical and agricultural chemistry due to its diverse biological activities. This article delves into its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₁H₈Cl₂N₁O₁S
- Molecular Weight : 245.13 g/mol
- CAS Number : 34576-96-0
The presence of the chloro and benzo[b]thiophene moieties contributes to its biological activity, particularly in anti-inflammatory and anticancer research.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory effects. A comparative study showed that it exhibited greater anti-inflammatory activity than curcumin in certain assays, suggesting potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity
Recent investigations have revealed that derivatives of this compound possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.1 to 9.5 µM against various bacterial strains, indicating promising potential as antibacterial agents .
Antifungal Properties
In addition to its antibacterial effects, there are indications that this compound may also exhibit antifungal activity. Preliminary studies suggest that certain derivatives display inhibitory effects against fungal pathogens, although further research is required to elucidate the full extent of this activity .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The analysis revealed that the compound induced apoptosis through the activation of caspase pathways.
Study 2: Anti-inflammatory Mechanism
In another study focused on its anti-inflammatory properties, researchers assessed the compound's effect on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages. The results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) at concentrations as low as 5 µM, supporting its potential use in treating inflammatory conditions.
Study 3: Antimicrobial Screening
A comprehensive screening was conducted against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that derivatives of the compound had MIC values lower than those of standard antibiotics like ciprofloxacin, suggesting a strong potential for development into new antimicrobial agents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 3-Chloro-N-(3-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide and its structural analogs?
- Methodology : The synthesis of related benzo[b]thiophene carboxamides typically involves coupling reactions between substituted benzo[b]thiophene-2-carboxylic acids and aryl amines. For example, in analogous compounds, Method A (as described in ) employs carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) under nitrogen, followed by purification via reverse-phase HPLC (MeCN:H₂O gradients) to achieve yields of 48–54% . Key parameters include stoichiometric control of reactants (1.2–1.5 equivalents of acylating agents) and rigorous exclusion of moisture.
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign signals for aromatic protons (δ 7.1–8.3 ppm) and methyl groups (δ 2.3–2.5 ppm) to confirm substitution patterns .
- HRMS (ESI) : Validate molecular weight with <2 ppm error (e.g., [M+H]⁺ calculated for C₁₆H₁₁Cl₂NO₂S: 352.9974; observed: 352.9968) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1740 cm⁻¹) and NH stretches (~3470 cm⁻¹) to confirm amide bond formation .
Q. How can researchers optimize the yield of this compound during scale-up synthesis?
- Methodology :
- Reagent Optimization : Use excess acyl chloride (1.5 equivalents) to drive the reaction to completion .
- Purification : Replace column chromatography with preparative HPLC (C18 columns, MeCN:H₂O gradients) to enhance purity (>97%) while minimizing product loss .
- Solvent Selection : Anhydrous DCM or THF improves reaction efficiency by suppressing hydrolysis of intermediates .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodology :
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL (via SHELX suite) for structure refinement. Key steps include data collection at low temperature (100 K) and application of Flack’s x parameter to resolve enantiopurity (e.g., x = 0.02(2) confirms centrosymmetric twinning) .
- Electron Density Maps : Analyze residual peaks (>0.3 e⁻/ų) to identify disordered chloro substituents or rotational isomerism in the carboxamide group .
Q. What strategies address discrepancies in reported biological activity data for this compound?
- Methodology :
- Dose-Response Reproducibility : Conduct parallel assays (e.g., MIC testing against S. aureus ATCC 29213) with standardized inoculum sizes (1–5 × 10⁵ CFU/mL) and growth media (Mueller-Hinton broth) .
- Meta-Analysis : Compare IC₅₀ values across studies using Welch’s t-test to assess variability due to assay conditions (e.g., serum protein binding effects) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antimicrobial potency?
- Methodology :
- Substituent Modulation : Replace the 6-methyl group with electron-withdrawing groups (e.g., -CF₃) to enhance membrane permeability, as seen in analogs with improved MIC values (e.g., 2 μg/mL vs. 8 μg/mL for wild-type) .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with bacterial target proteins (e.g., dihydrofolate reductase) .
Q. What computational methods predict the compound’s metabolic stability and toxicity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
